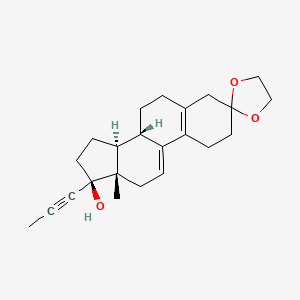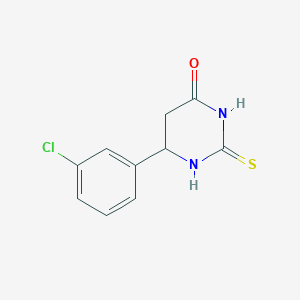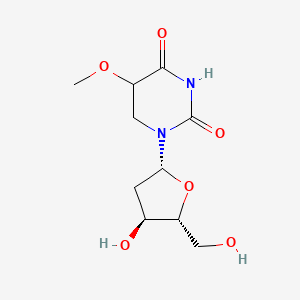
Uridine, 2'-deoxy-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’-deoxy-5-methoxy- is a nucleoside analog with antiviral potency. It is known for its ability to selectively inhibit the replication of viral genetic material, making it effective against viruses such as HIV-1. This compound is a derivative of uridine, where the hydroxyl group at the 2’ position is replaced by a hydrogen atom, and a methoxy group is attached to the 5’ position of the uracil ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-methoxy- typically involves the use of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose as the starting material. This compound is treated with acetic acid and acetic anhydride at 100°C to obtain the nucleoside derivative, which is mainly in the α-configuration . The derivative is then fused with 2,6-dichloropurine to complete the synthesis .
Industrial Production Methods
Industrial production methods for Uridine, 2’-deoxy-5-methoxy- are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-deoxy-5-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the palladium-catalyzed C–H olefination, which provides an efficient and environmentally friendly approach to synthesizing biologically important derivatives .
Common Reagents and Conditions
Common reagents used in the reactions of Uridine, 2’-deoxy-5-methoxy- include palladium catalysts, acetic acid, and acetic anhydride . Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of Uridine, 2’-deoxy-5-methoxy- include various C5-alkene modified uracil/uridine-containing derivatives, which have significant therapeutic and biological-imaging properties .
Scientific Research Applications
Uridine, 2’-deoxy-5-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex nucleoside analogs.
Biology: The compound is studied for its role in inhibiting viral replication, particularly in the context of HIV-1.
Medicine: Uridine, 2’-deoxy-5-methoxy- is explored for its potential as an antiviral agent against various viruses, including influenza.
Industry: It is used in the development of antiviral drugs and as a probe in biological imaging.
Mechanism of Action
The mechanism of action of Uridine, 2’-deoxy-5-methoxy- involves its incorporation into viral DNA, where it inhibits the replication of viral genetic material. This inhibition is achieved by targeting specific enzymes involved in the replication process, such as thymidylate kinase . The compound’s methoxy group at the 5’ position enhances its binding affinity to these enzymes, thereby increasing its antiviral potency.
Comparison with Similar Compounds
Similar Compounds
Deoxyuridine: Lacks the methoxy group at the 5’ position and is used as a precursor in the synthesis of other antiviral agents.
Idoxuridine: Contains an iodine atom at the 5’ position and is used as an antiviral drug.
Trifluridine: Contains a trifluoromethyl group at the 5’ position and is also used as an antiviral drug.
Uniqueness
Uridine, 2’-deoxy-5-methoxy- is unique due to its methoxy group at the 5’ position, which enhances its antiviral activity by improving its binding affinity to viral replication enzymes. This structural modification distinguishes it from other similar compounds and contributes to its effectiveness as an antiviral agent.
Properties
Molecular Formula |
C10H16N2O6 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-17-6-3-12(10(16)11-9(6)15)8-2-5(14)7(4-13)18-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5-,6?,7+,8+/m0/s1 |
InChI Key |
MOPNUOCUDDPQTA-KTGGKTQHSA-N |
Isomeric SMILES |
COC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
COC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)](/img/structure/B12335279.png)

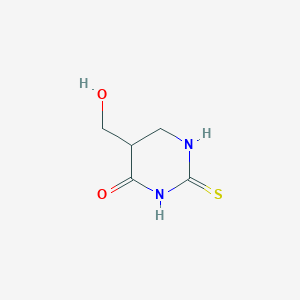
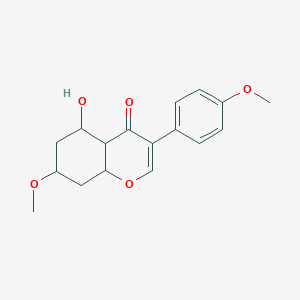
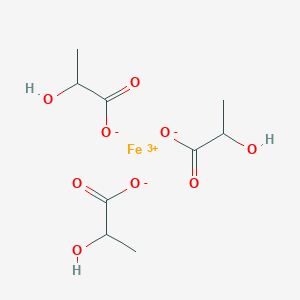
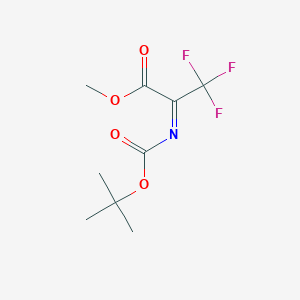


![3-[2-(Diethylamino)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12335331.png)
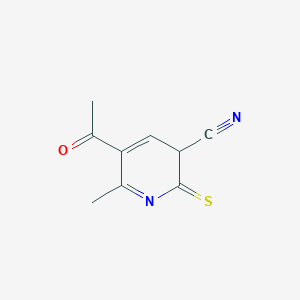
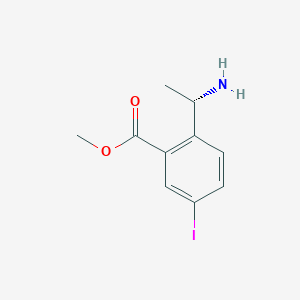
![1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)
